molecular formula C17H30O3 B14490528 Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol CAS No. 64141-35-1

Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol

Cat. No.: B14490528
CAS No.: 64141-35-1
M. Wt: 282.4 g/mol
InChI Key: TVRNHMORTHREFG-UHFFFAOYSA-N
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Description

Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol is a complex organic compound with a unique structure that combines acetic acid with a cyclodecane ring substituted with methyl and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications to introduce the acetic acid moiety and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and advanced purification methods. The choice of raw materials, catalysts, and reaction conditions is optimized to achieve high efficiency and cost-effectiveness in the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclodecane derivatives and acetic acid derivatives with different substituents. Examples include:

  • Cyclodecane-1,2-diol
  • Acetic acid, 2-methylpropyl ester

Uniqueness

This detailed article provides a comprehensive overview of acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64141-35-1

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

acetic acid;5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-ol

InChI

InChI=1S/C15H26O.C2H4O2/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16;1-2(3)4/h6,11,14-16H,4-5,7-10H2,1-3H3;1H3,(H,3,4)

InChI Key

TVRNHMORTHREFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=C)CC(C(CC1)C(C)C)O.CC(=O)O

Origin of Product

United States

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